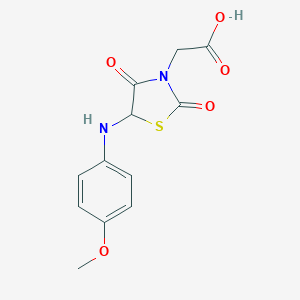

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the following steps:

Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable amine, such as 4-methoxyaniline, with a carbonyl compound, such as thioglycolic acid, under acidic conditions to form the thiazolidine ring.

Introduction of the Acetic Acid Moiety: The thiazolidine intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid group.

The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydroxide, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid can be summarized as follows:

- Antidiabetic Potential : The thiazolidine core is associated with PPAR-gamma agonism, which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidines can exhibit hypoglycemic effects, making them candidates for diabetes treatment.

- Anticancer Activity : Preliminary studies have shown that similar thiazolidine derivatives possess significant anticancer properties. For instance, compounds with a 2-aryl-1,3-thiazolidin-4-one scaffold have demonstrated notable inhibition rates against various cancer cell lines, including leukemia and central nervous system cancers . The specific compound may exhibit similar effects due to its structural similarities.

- Antimicrobial Properties : The presence of the methoxy group may enhance the compound's interaction with biological systems, suggesting potential antimicrobial activity. Thiazolidine derivatives are known to possess antibacterial properties against Gram-positive bacteria.

Synthesis and Characterization

The synthesis of this compound typically involves several key reactions:

- Formation of the Thiazolidine Core : Initial reactions involve the condensation of appropriate amino acids or amines with dicarbonyl compounds to form the thiazolidine structure.

- Introduction of the Methoxyphenyl Group : This step often involves electrophilic aromatic substitution or other coupling reactions to attach the methoxyphenyl moiety to the nitrogen atom of the thiazolidine ring.

- Acetic Acid Moiety Addition : The final step usually involves the introduction of an acetic acid group through acylation reactions.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of similar thiazolidine derivatives:

| Study | Compound | Application | Findings |

|---|---|---|---|

| [Güzel-Akdemir & Demir-Yazıcı, 2021] | 2-Aryl-1,3-thiazolidin-4-one derivatives | Anticancer | Significant inhibition against leukemia cell line MOLT-4 (84.19%) and CNS cancer cell line SF-295 (72.11%) |

| [Research on Thiazolidines] | Various thiazolidine derivatives | Antidiabetic | Demonstrated hypoglycemic effects and PPAR-gamma agonism in vitro |

| [Antimicrobial Studies] | Thiazolidine derivatives | Antimicrobial | Exhibited antibacterial activity against Gram-positive bacteria |

Mecanismo De Acción

The mechanism of action of 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease processes.

Modulating Receptors: Interacting with cellular receptors to alter signaling pathways and cellular responses.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Methoxyphenyl)thiazolidin-4-one: Similar structure but lacks the acetic acid moiety.

2-(4-Methoxyphenyl)amino)thiazole: Contains a thiazole ring instead of a thiazolidine ring.

2-(4-Methoxyphenyl)acetic acid: Lacks the thiazolidine ring.

Uniqueness

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is unique due to the combination of its thiazolidine ring, methoxyphenyl group, and acetic acid moiety

Actividad Biológica

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid is a thiazolidine derivative characterized by its unique structural features, including a methoxyphenyl group and an acetic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The thiazolidine-2,4-dione core structure is commonly associated with various pharmacological properties, including antidiabetic and antimicrobial effects.

- Molecular Formula : C12H12N2O5S

- Molecular Weight : 296.3 g/mol

- Core Structure : Thiazolidine-2,4-dione

- Functional Groups : Methoxyphenyl group, acetic acid

The presence of the methoxy group enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets and enhancing its therapeutic efficacy.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer)

- Mechanism of Action : Induction of apoptosis through DNA fragmentation and modulation of key regulatory proteins such as CDK4 and Bcl-2 .

The compound's ability to induce apoptosis and cell cycle arrest suggests a dual mechanism of action that could be exploited for therapeutic purposes.

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed. Notably:

- Activity Against Bacteria : Demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

- Comparison with Other Compounds : While some derivatives showed weak to moderate activity against Gram-negative bacteria, this particular compound exhibited selective action against Gram-positive strains .

This specificity may be advantageous in designing targeted antimicrobial therapies.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The following table summarizes the relationship between structural modifications and biological effects:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(5-(3-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | Structure | Exhibits antibacterial activity against Gram-positive bacteria. |

| 2-Amino-thiazolidine derivatives | Structure | Known for hypoglycemic effects and PPAR-gamma agonism. |

| 5-(Substituted benzylidene)-thiazolidine derivatives | Structure | Potential antidiabetic agents with varied substituent effects. |

The methoxy substitution pattern is particularly noteworthy as it enhances both the lipophilicity and biological activity of the compound compared to other thiazolidine derivatives.

Case Studies and Research Findings

- Cytotoxicity Assessment : In vitro studies using the MTT assay revealed that various thiazolidine derivatives exhibited selective cytotoxicity against cancer cell lines. The results indicated a promising therapeutic potential for compounds similar to this compound in oncology .

- Antimicrobial Testing : A series of thiazolidine derivatives were synthesized and tested for their antimicrobial properties. The findings suggested that while many derivatives showed limited activity against Gram-negative bacteria, the specific compound under investigation demonstrated significant antibacterial efficacy against Gram-positive organisms .

Propiedades

IUPAC Name |

2-[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPAZCHOXOMZCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.